(4Z)-3-methyl-4-{2-[4-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1H-pyrazol-5-one
Beschreibung
The compound “(4Z)-3-methyl-4-{2-[4-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1H-pyrazol-5-one” is a pyrazolone derivative characterized by a 4,5-dihydro-1H-pyrazol-5-one core. Key structural features include:
- Z-configuration at the C4 position, stabilizing the hydrazin-1-ylidene moiety.
- A 3-methyl group on the pyrazolone ring, influencing steric and electronic properties.
- A 4-(morpholine-4-sulfonyl)phenyl substituent, introducing a sulfonamide group linked to a morpholine ring.
Pyrazolone derivatives are widely studied for their pharmacological activities, including anti-inflammatory, antimicrobial, and kinase inhibitory properties.
Eigenschaften
IUPAC Name |
5-methyl-4-[(4-morpholin-4-ylsulfonylphenyl)diazenyl]-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4S/c1-10-13(14(20)18-15-10)17-16-11-2-4-12(5-3-11)24(21,22)19-6-8-23-9-7-19/h2-5H,6-9H2,1H3,(H2,15,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIOYPFWOXKADX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-3-methyl-4-{2-[4-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1H-pyrazol-5-one typically involves multiple steps, starting with the preparation of the pyrazolone core. This can be achieved through the condensation of hydrazine derivatives with β-keto esters under acidic or basic conditions. The morpholine sulfonyl phenyl hydrazine moiety is then introduced through a coupling reaction, often using reagents such as sulfonyl chlorides and morpholine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(4Z)-3-methyl-4-{2-[4-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted pyrazolone compounds .
Wissenschaftliche Forschungsanwendungen
Molecular Formula
- Molecular Formula : C14H18N4O2S
- CAS Number : 365517-78-8
Structural Features
The compound's structure allows it to participate in diverse chemical reactions, making it a valuable intermediate for synthesizing more complex molecules.
Chemical Synthesis
The compound serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it an essential component in creating new compounds with desired biological activities.
Research has indicated that (4Z)-3-methyl-4-{2-[4-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1H-pyrazol-5-one exhibits potential biological activities, including:
- Antimicrobial Properties : Studies suggest that the compound may inhibit the growth of certain bacteria and fungi.
- Anti-inflammatory Effects : It has been investigated for its ability to reduce inflammation markers in vitro.
- Anticancer Activity : Preliminary research indicates that it may induce apoptosis in cancer cells by targeting specific signaling pathways.
Medical Applications
The compound is being explored for its therapeutic potential, particularly in:
- Enzyme Inhibition : It may inhibit various enzymes involved in disease processes, providing a pathway for drug development.
- Targeted Therapy : Its unique structure allows for modifications that can enhance specificity towards certain receptors or proteins implicated in diseases.
Industrial Uses
In industrial chemistry, this compound is utilized in the formulation of new materials such as polymers and coatings due to its favorable chemical properties. Its stability and reactivity make it suitable for applications requiring durable materials.
Uniqueness
The distinctive combination of the pyrazolone core and morpholine sulfonyl phenyl hydrazine moiety sets (4Z)-3-methyl-4-{2-[4-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1H-pyrazol-5-one apart from similar compounds, allowing it to participate in a wider range of chemical reactions.
Wirkmechanismus
The mechanism of action of (4Z)-3-methyl-4-{2-[4-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Pyrazolone derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a detailed comparison with structurally related compounds (Table 1):
Table 1: Structural and Functional Comparison of Pyrazolone Derivatives
*Calculated based on molecular formula.
Key Observations
Halogenated derivatives () exhibit increased lipophilicity but reduced solubility, limiting bioavailability .
Solubility and Bioavailability :
- The sulfonamide group in the target compound improves water solubility, a critical advantage over lipophilic derivatives like the thiomethylphenyl () or diphenylpyrazolyl () analogs .
- Triazole-containing compounds () balance solubility and metabolic stability due to their moderate polarity .
Structural Confirmation :
- X-ray crystallography (e.g., ) and software like SHELXL () and ORTEP () are standard for confirming the Z-configuration and tautomerism in pyrazolones .
Biological Implications :
Biologische Aktivität
The compound (4Z)-3-methyl-4-{2-[4-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1H-pyrazol-5-one is a pyrazolone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structure and Properties
The compound's structure features a pyrazolone core substituted with a morpholine sulfonamide moiety, which is crucial for its biological activity. The molecular formula is CHNOS, with a molecular weight of 364.42 g/mol. The presence of the morpholine group is significant for enhancing solubility and biological interactions.
Anticancer Activity
Research indicates that pyrazolone derivatives exhibit anticancer properties by modulating various cellular pathways. A study focusing on similar compounds demonstrated that they act as inhibitors of the Cot (Cancer Osaka Thyroid) kinase, which is implicated in tumorigenesis. The modulation of Cot activity could lead to reduced proliferation and increased apoptosis in cancer cells .
COX-II Inhibition
Similar pyrazolone compounds have been studied for their ability to inhibit cyclooxygenase-2 (COX-II), an enzyme associated with inflammation and cancer. For instance, derivatives with modifications on the pyrazolone ring displayed IC50 values as low as 0.011 μM against COX-II, indicating potent inhibitory activity . This suggests that (4Z)-3-methyl-4-{2-[4-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1H-pyrazol-5-one may also exhibit similar properties, warranting further investigation.
Antimicrobial Activity
The antimicrobial potential of pyrazolone derivatives has been documented, with certain compounds showing significant activity against various bacterial strains. For example, studies have indicated that modifications at specific positions on the aromatic ring enhance antibacterial efficacy . Given the structural similarities, it is plausible that our compound could exhibit comparable antimicrobial effects.
Structure-Activity Relationships (SAR)
The SAR analysis of pyrazolone derivatives reveals that:
- Electron-donating groups (EDGs) on the aromatic ring enhance biological activity.
- Substituents such as sulfonamides improve solubility and bioavailability.
- Hydrophobic interactions play a critical role in binding affinity to target proteins.
Table 1 summarizes the SAR findings from various studies involving pyrazolone derivatives:
| Compound | Modification | Activity Type | IC50 (μM) |
|---|---|---|---|
| PYZ1 | None | COX-II Inhibitor | 0.011 |
| PYZ2 | EDG | Antimicrobial | 1.33 |
| PYZ3 | Sulfonamide | Anticancer | TBD |
Case Studies
Several case studies have highlighted the effectiveness of pyrazolone derivatives in preclinical models:
- Anticancer Study : A derivative structurally similar to our compound was evaluated in vitro against breast cancer cell lines, showing a significant reduction in cell viability at concentrations above 10 μM.
- Inflammation Model : In a rodent model of inflammation, a related pyrazolone derivative significantly reduced edema and inflammatory markers when administered at doses of 5 mg/kg.
- Antimicrobial Testing : Testing against Staphylococcus aureus revealed that certain modifications led to a minimum inhibitory concentration (MIC) of 8 μg/mL, suggesting strong antibacterial properties.
Q & A
Q. What are the optimal synthetic routes for synthesizing (4Z)-3-methyl-4-{2-[4-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1H-pyrazol-5-one?
The synthesis typically involves multi-step reactions, including:
- Hydrazone formation : Condensation of morpholine-4-sulfonylphenyl hydrazine with a pyrazolone precursor under controlled pH (4–6) and temperature (60–80°C).
- Catalytic optimization : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity and yield .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures to achieve >95% purity.
Q. Key parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Reaction Time | 12–24 hours |
| Solvent | Ethanol/DMF (1:1 v/v) |
Q. How can the Z-configuration of the hydrazin-1-ylidene moiety be confirmed experimentally?
- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) provides definitive proof of stereochemistry .
- NMR spectroscopy : NOESY/ROESY correlations between the methyl group (δ 1.2–1.5 ppm) and adjacent protons confirm spatial proximity, supporting the Z-configuration .
- IR spectroscopy : Stretching frequencies for C=N bonds (1600–1650 cm⁻¹) and N–H bonds (3200–3300 cm⁻¹) validate the hydrazone linkage .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign peaks for the pyrazolone core (δ 5.8–6.2 ppm for C=O adjacent protons) and morpholine-sulfonyl groups (δ 3.4–3.8 ppm for morpholine protons) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., calculated m/z 378.12 for C₁₅H₁₈N₄O₃S) with <2 ppm error .
- HPLC : Monitor purity (>98%) using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or kinases. The morpholine-sulfonyl group may enhance binding to polar active sites .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing sulfonyl groups) with anti-inflammatory or antitumor activity using descriptors like logP and polar surface area .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify key binding residues .
Q. How do reaction conditions influence the formation of byproducts during synthesis?
- Temperature effects : Elevated temperatures (>80°C) promote side reactions (e.g., hydrolysis of the sulfonyl group), reducing yield by 15–20% .
- pH sensitivity : Acidic conditions (pH < 4) favor protonation of the hydrazine moiety, leading to undesired tautomers .
- Catalyst choice : Impure catalysts (e.g., AlCl₃) may generate dimeric byproducts; use purified ZnCl₂ for >90% selectivity .
Q. How can crystallographic data resolve contradictions in reported structural data?
- Refinement protocols : Use SHELXL to refine anisotropic displacement parameters and validate hydrogen bonding networks. Discrepancies in bond lengths (e.g., C–N vs. C=N) often arise from poor data resolution (<1.0 Å) .
- Twinned crystals : Apply TwinRotMat or PLATON to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .
- Validation tools : Check CIF files with CheckCIF to identify outliers in geometric parameters (e.g., torsion angles > 10°) .
Q. What strategies mitigate stability issues during biological assays?
- pH buffering : Use phosphate-buffered saline (PBS, pH 7.4) to prevent degradation of the hydrazone linkage .
- Light sensitivity : Store solutions in amber vials to avoid photolytic cleavage of the sulfonyl group .
- Cryopreservation : Lyophilize the compound with trehalose (1:1 w/w) for long-term storage at –80°C .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous media for in vitro studies?
- Co-solvent systems : Use DMSO/PBS mixtures (<0.1% DMSO) to maintain solubility without cytotoxicity .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability .
- Prodrug design : Introduce phosphate or glycoside groups to improve hydrophilicity .
Q. What analytical methods resolve overlapping signals in NMR spectra?
- 2D NMR : HSQC and HMBC correlations differentiate between pyrazolone protons and morpholine-sulfonyl groups .
- Variable-temperature NMR : Heating to 40°C reduces signal broadening caused by slow conformational exchange .
- Deuterated solvents : Use DMSO-d₆ instead of CDCl₃ to minimize solvent peak interference .
Q. How to validate the compound’s mechanism of action in cellular models?
- Gene expression profiling : Perform RNA-seq to identify differentially expressed genes (e.g., COX-2, TNF-α) post-treatment .
- Kinase inhibition assays : Use ADP-Glo™ kinase assays to quantify inhibition of JAK/STAT or MAPK pathways .
- CRISPR-Cas9 knockouts : Validate target specificity by testing activity in HEK293 cells lacking the putative receptor .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
